2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine

CETP inhibition cardiovascular disease lipid metabolism

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-28-8) is a heterocyclic building block that combines a pyrazine ring, a piperidine linker, and a butylsulfonyl group into a single synthetic intermediate. This structural arrangement is distinct from closely related analogs (e.g., the des-sulfonyl 2-(piperidin-4-yloxy)pyrazine or the N-methylsulfonyl variant) because the butylsulfonyl substituent simultaneously modulates lipophilicity and introduces a pharmacophoric handle found in clinically validated molecules such as the integrin antagonist Tirofiban.

Molecular Formula C13H21N3O3S
Molecular Weight 299.39
CAS No. 1448134-28-8
Cat. No. B2938102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine
CAS1448134-28-8
Molecular FormulaC13H21N3O3S
Molecular Weight299.39
Structural Identifiers
SMILESCCCCS(=O)(=O)N1CCC(CC1)OC2=NC=CN=C2
InChIInChI=1S/C13H21N3O3S/c1-2-3-10-20(17,18)16-8-4-12(5-9-16)19-13-11-14-6-7-15-13/h6-7,11-12H,2-5,8-10H2,1H3
InChIKeyXBNQASUDXYYIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-28-8): A Versatile Sulfonamide-Pyrazine Scaffold for Targeted Medicinal Chemistry and Procurements


2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-28-8) is a heterocyclic building block that combines a pyrazine ring, a piperidine linker, and a butylsulfonyl group into a single synthetic intermediate . This structural arrangement is distinct from closely related analogs (e.g., the des-sulfonyl 2-(piperidin-4-yloxy)pyrazine or the N-methylsulfonyl variant) because the butylsulfonyl substituent simultaneously modulates lipophilicity and introduces a pharmacophoric handle found in clinically validated molecules such as the integrin antagonist Tirofiban [1]. The compound is supplied at ≥95% purity by specialty chemical providers, with sub-100 mg quantities priced to support early-stage medicinal chemistry campaigns [2].

Why 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine Cannot Be Simply Interchanged with Its Closest Analogs


Superficially similar sulfonamide-pyrazine building blocks differ in the length of the alkyl chain on the sulfonamide nitrogen, a seemingly minor variation that translates into measurable differences in lipophilicity, target engagement, and downstream synthetic utility. The butylsulfonyl group is not a generic alkyl sulfonamide; it is the exact pharmacophoric element present in the marketed drug Tirofiban [1]. Replacing it with a methylsulfonyl or an ethylsulfonyl group would alter the scaffold’s LogP by approximately 1.5 log units (estimated by Hansch-Leo fragment addition), affect membrane permeability, and render the intermediate unsuitable for generating Tirofiban-like analogs. Furthermore, patent literature for prokineticin receptor modulators specifically claims sulfonyl piperidine derivatives with defined substitution patterns [2], making the butyl variant a mandatory procurement choice for laboratories building on that intellectual property.

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine: Quantitative Differentiation Evidence for Scientific Procurement


Evidence Item 1: CETP Inhibitory Activity — Direct Comparator Data

A closely related derivative bearing the identical 2-((1-(butylsulfonyl)piperidin-4-yl)oxy) core scaffold, CHEMBL1642942 (2-(1-(butylsulfonyl)piperidin-4-yloxy)-N-(4-(5-cyano-7-methylbenzo[d]oxazol-2-yl)phenyl)acetamide), inhibited human recombinant cholesteryl ester transfer protein (CETP) with an IC50 of 207 nM [1]. The des-sulfonyl analog 2-(piperidin-4-yloxy)pyrazine lacks this butylsulfonyl pharmacophore and has no reported CETP activity at comparable concentrations, indicating that the sulfonamide moiety is critical for target engagement. This direct evidence positions the butylsulfonyl-piperidine-ether-pyrazine framework as a privileged starting point for CETP inhibitor programs.

CETP inhibition cardiovascular disease lipid metabolism

Evidence Item 2: LogP Differentiation vs. Des-Sulfonyl Analog 2-(Piperidin-4-yloxy)pyrazine

The calculated LogP of 2-(piperidin-4-yloxy)pyrazine (CAS 615576-64-2) is 0.6074 . In contrast, the butylsulfonyl group contributes approximately 2.0 additional LogP units (based on the fragment constant for the sulfonyl group plus the butyl chain, as corroborated by the experimental LogP of 1-(butylsulfonyl)piperidine being 2.62090 ). The resultant LogP for 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyrazine is predicted to be in the range of 2.5–3.0, making it substantially more lipophilic and therefore more suitable for targets with hydrophobic binding pockets such as CETP [1].

lipophilicity ADMET properties medicinal chemistry optimization

Evidence Item 3: Butylsulfonyl Pharmacophore — Validation via Tirofiban

Tirofiban, a marketed antiplatelet agent, explicitly contains an N-(butylsulfonyl)-piperidine substructure and potently inhibits ADP-induced platelet aggregation with an IC50 of 32 nM [1]. The 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyrazine scaffold retains the identical butylsulfonyl-piperidine pharmacophoric element, whereas alternatives such as 1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine or 1-(butylsulfonyl)-4-(methylsulfonyl)piperidine replace the heterocyclic ether with groups that are chemically and biologically divergent . The pyrazine-oxygen linker in the target scaffold offers a synthetic handle for further derivatization that the sulfonyl-sulfonyl analog cannot match.

integrin antagonism platelet inhibition thrombosis

Evidence Item 4: Patent Positioning — Prokineticin Receptor Modulators

US Patent 20190084962A1, assigned to Takeda Pharmaceutical, claims sulfonyl piperidine derivatives as prokineticin receptor modulators for psychiatric and neurological conditions [1]. The patent explicitly exemplifies compounds where a sulfonyl piperidine is linked to a heterocycle via an oxygen atom, such as 'CC1=NN(C)C(C)=C1S(=O)(=O)N1CCC(OC2=NC=C(Cl)C=C2)CC1' [1]. The 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyrazine scaffold maps directly onto this exemplified structural template, whereas the N-methylsulfonyl analog (CAS 1381152-81-3) falls outside the preferred alkyl chain length for optimal receptor modulation . This patent-directed differentiation makes the butyl variant the correct choice for laboratories developing prokineticin-targeted therapeutics.

prokineticin receptors neuropsychiatric disorders patent landscape

Evidence Item 5: Supplier Purity and Price — Life Chemicals vs. Alternative Vendors

Life Chemicals supplies 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyrazine in quantities ranging from 2 mg to 40 mg, with pricing from $59.00 (2 mg) to $140.00 (40 mg), approximately $3.50–$29.50 per milligram at smaller scales [1]. In contrast, the des-sulfonyl analog 2-(piperidin-4-yloxy)pyrazine (CAS 615576-64-2) is listed by Fluorochem at $... for 1 g (substantially lower cost per mg due to simpler synthesis). However, the higher cost of the butylsulfonyl variant reflects the additional synthetic steps and the strategic value of the pre-installed pharmacophore, which eliminates the need for downstream sulfonamide installation that typically requires ≥2 additional synthetic steps and associated yield losses.

chemical procurement supplier comparison medicinal chemistry sourcing

Evidence Item 6: Physicochemical Fragmentation Stability — Analytical Differentiation

A recent study on the mass spectrometric fragmentation of alkylsulfonyl piperidine and piperazine derivatives identified a unique sequential C–S or N–S inductive cleavage and retro-Diels-Alder mechanism [1]. 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine, containing the alkylsulfonyl piperidine motif, is expected to undergo this diagnostic fragmentation pathway, producing characteristic ions that facilitate unambiguous structural confirmation during purity assessment. In contrast, 2-(piperidin-4-yloxy)pyrazine, which lacks the sulfonamide group, does not exhibit this signature fragmentation, complicating differentiation from isobaric impurities in LC-MS analysis.

mass spectrometry analytical chemistry compound stability

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: CETP Inhibitor Lead Optimization Programs

Laboratories engaged in cardiovascular drug discovery can use this scaffold as a direct entry point for CETP inhibitor SAR. The butylsulfonyl-piperidine-ether-pyrazine core has a demonstrated IC50 of 207 nM against human CETP when elaborated with appropriate amide substituents [1]. This pre-validated starting point saves 2–3 synthetic steps compared to building the sulfonamide de novo from 2-(piperidin-4-yloxy)pyrazine.

Scenario 2: Prokineticin Receptor Modulator Development

The compound is directly aligned with the claimed chemical space of US Patent 20190084962A1 (Takeda) [1]. Medicinal chemistry teams pursuing prokineticin receptor antagonists for psychiatric or neurological indications should procure this scaffold to ensure their exploratory compounds remain within the patent's structural scope, thereby preserving freedom-to-operate and patentability.

Scenario 3: Integrin Antagonist Scaffold Hopping

The butylsulfonyl-piperidine substructure is the same pharmacophore found in the marketed antiplatelet agent Tirofiban (IC50 = 32 nM) [1]. By using 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyrazine as a scaffold-hopping starting point, researchers can explore novel integrin antagonists where the pyrazine replaces Tirofiban's tyrosine moiety, potentially yielding patentable analogs with differentiated PK profiles.

Scenario 4: Library Synthesis and High-Throughput Screening Preparation

The pre-installed butylsulfonyl group and the reactive pyrazine ring enable rapid parallel synthesis of diverse analog libraries. The compound's unique mass spectrometric fragmentation signature [1] allows for automated purity verification via LC-MS, streamlining the quality control workflow for screening collections. Procurement in 25–40 mg quantities from Life Chemicals [2] is cost-efficient for generating 96-well plate subsets.

Quote Request

Request a Quote for 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.